2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid
Overview
Description
2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is a chemical compound with the CAS Number: 1514825-08-1 . It has a molecular weight of 230.21 . The IUPAC name for this compound is 2,2-difluoro-2-(2-isopropoxyphenyl)acetic acid .
Molecular Structure Analysis
The Inchi Code for 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is 1S/C11H12F2O3/c1-7(2)16-9-6-4-3-5-8(9)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is a powder that is stored at room temperature .Scientific Research Applications
Environmental Degradation
Polyfluoroalkyl chemicals, which include compounds similar to 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid, are subject to microbial and abiotic degradation in the environment. This degradation can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are persistent and toxic. Research has focused on understanding the biodegradability of such compounds to evaluate their environmental fate and effects (Liu & Avendaño, 2013).
Industrial Applications
In the context of oil and gas operations, organic acids, including acetic acid (a simpler analog of the compound ), are used for acidizing operations to enhance the permeability of reservoir rocks. These operations involve the dissolution of minerals to remove formation damage and improve production rates. Organic acids are preferred in some cases due to their lower corrosivity and ability to function at high temperatures (Alhamad et al., 2020; Alhamad et al., 2020).
Biotechnological Production
Lactic acid, a biotechnological product derived from biomass, serves as a precursor for several potentially valuable chemicals, including 1,2-propanediol and lactate ester, through chemical and biotechnological routes. The production of these chemicals from lactic acid demonstrates the potential for biotechnological applications to replace chemical synthesis routes for a more sustainable and environmentally friendly approach (Gao et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,2-difluoro-2-(2-propan-2-yloxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-7(2)16-9-6-4-3-5-8(9)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOVOKKRKGEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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